

# comparison of different synthetic routes to 2-Methyl-4-(2-methylbenzamido)benzoic acid

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## Compound of Interest

Compound Name:	2-Methyl-4-(2-methylbenzamido)benzoic acid
Cat. No.:	B158604

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A comprehensive comparison of synthetic routes to **2-Methyl-4-(2-methylbenzamido)benzoic acid**, an important intermediate in the synthesis of the pharmaceutical agent Tolvaptan, is presented for researchers, scientists, and drug development professionals.[\[1\]](#)[\[2\]](#) This guide outlines various synthetic strategies, providing a comparative analysis of their yields, purity, and reaction conditions. Detailed experimental protocols for the key methods are also included to support laboratory application.

## Comparative Analysis of Synthetic Routes

The synthesis of **2-Methyl-4-(2-methylbenzamido)benzoic acid** has been approached through several distinct chemical pathways. The choice of a particular route in a research or manufacturing setting often depends on factors such as the availability of starting materials, desired purity, scalability, and overall cost-effectiveness. Below is a summary of the quantitative data for three prominent synthetic methods.

Parameter	Route 1: From 3-(2-methylbenzoylamino)toluene	Route 2: From 2-Methyl-4-aminobenzoic acid	Route 3: From Pyridinium Chloride Isomer Mixture
Starting Materials	3-(2-methylbenzoylamino)toluene, Oxalyl chloride, Aluminum chloride	2-Methyl-4-aminobenzoic acid, 2-Methylbenzoyl chloride, Triethylamine	Isomer mixture of 1-{2-[2-methyl-4-(2-methylbenzoylamino)-phenyl]-2-oxoethyl}pyridinium chloride and 1-{2-[4-methyl-2-(2-methylbenzoylamino)phenyl]-2-oxoethyl}pyridinium chloride, Sodium hydroxide
Key Reaction Steps	Friedel-Crafts acylation followed by hydrolysis	N-acylation	Hydrolysis
Reported Yield	65.8% (after recrystallization)[3][4]	93.5%[1]	85.6% (crude), 60.5% (after recrystallization)[5]
Reported Purity	99.4% (HPLC)[3][4]	99.7%[1]	99.7% (HPLC)[5]
Reaction Conditions	Low temperature (2-7 °C) for acylation, then reflux[3][4]	Low temperature (0-10 °C) initially, then 30 °C[1]	Elevated temperature (60-76 °C)[5]

## Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published literature and patents.

### Route 1: Synthesis from 3-(2-methylbenzoylamino)toluene and Oxalyl Chloride

This method involves a Friedel-Crafts acylation reaction followed by hydrolysis to yield the final product.

#### Step 1: Acylation

- Dissolve 3-(2-methylbenzoylamino)toluene (50.0 g, 0.222 mol) in dichloromethane (50 mL) under a nitrogen atmosphere and cool the mixture to 3 °C.[3][4]
- Slowly add aluminum chloride (88.8 g, 0.666 mol).[3][4]
- While maintaining the temperature between 3-7 °C, add oxalyl chloride (25.2 mL, 0.289 mol) dropwise.[3][4]
- Stir the reaction mixture at 2-7 °C for 5 hours.[3][4]

#### Step 2: Hydrolysis and Purification

- Remove the dichloromethane by distillation.[3][4]
- Reflux the resulting aqueous suspension for 30 minutes and then cool to room temperature. [3][4]
- Collect the precipitated crystals by filtration and dry at 60 °C to obtain the crude product.[3][4]
- Dissolve the crude product in a 2.5 mol/L aqueous sodium hydroxide solution and wash with toluene.[3][4]
- Neutralize the aqueous layer with 6 mol/L hydrochloric acid to precipitate the product.[3][4]
- Collect the crystals by filtration, dry, and recrystallize from methanol to afford **2-Methyl-4-(2-methylbenzamido)benzoic acid**.[3][4]

## Route 2: Synthesis from 2-Methyl-4-aminobenzoic acid

This approach involves the direct N-acylation of 2-methyl-4-aminobenzoic acid.

- Dissolve 2-methyl-4-aminobenzoic acid (10g) in acetone (150ml) and add triethylamine (8.7g).[1]
- Cool the reaction mixture to 0-5°C.[1]
- Slowly add 2-methylbenzoyl chloride (12.2g) while maintaining the temperature at 0-10°C.[1]
- After the addition is complete, raise the temperature to 30°C and continue the reaction for 10 hours.[1]
- Add ice water (150ml) to the reaction mixture, stir for 30 minutes, and collect the precipitate by filtration.[1]
- Purify the product by recrystallization from a mixed solvent of ethyl acetate and ethanol to obtain the final product.[1]

## Route 3: Synthesis from Pyridinium Chloride Isomer Mixture

This route utilizes the hydrolysis of a pyridinium chloride intermediate.

- Suspend the isomer mixture of 1-{2-[2-methyl-4-(2-methylbenzoylamino)-phenyl]-2-oxoethyl}pyridinium chloride and its regioisomer (207.3 g, 0.544 mole) in methanol (0.4 L).[5]
- Add a solution of sodium hydroxide (52.5 g, 1.31 mole) in water (0.6 L).[5]
- Stir the mixture at 60-76° C for approximately 4 hours.[5]
- Add concentrated hydrochloric acid (0.108 L) at the same temperature to adjust the pH to 1.[5]
- Cool the mixture with ice and stir for one hour.[5]
- Separate the precipitated crystals by filtration, wash with water, and dry at around 60° C to give the crude product.[5]
- Recrystallize the crude product from methanol to obtain the pure **2-Methyl-4-(2-methylbenzamido)benzoic acid**.[5]

# Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the described synthetic routes.



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Caption: Workflow for the synthesis via Friedel-Crafts acylation (Route 1).



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## References

- 1. Page loading... [guidechem.com]
- 2. nbino.com [nbino.com]
- 3. 2-Methyl-4-(2-methylbenzamido)benzoic acid | 317374-08-6 [chemicalbook.com]
- 4. 2-Methyl-4-(2-methylbenzamido)benzoic acid CAS#: 317374-08-6 [m.chemicalbook.com]
- 5. Synthesis routes of 2-Methyl-4-(2-methylbenzamido)benzoic acid [benchchem.com]

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